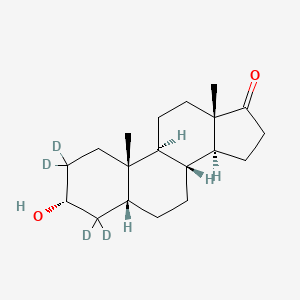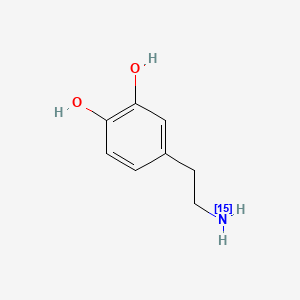
Dopamine-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine-15N is a nitrogen-15 isotope-labeled version of dopamine, a catecholamine neurotransmitter that plays several crucial roles in the brain and body. This compound is used extensively in scientific research to study the biochemical pathways and mechanisms involving dopamine, as well as to trace metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine-15N typically involves the incorporation of nitrogen-15 into the dopamine molecule. One common method is the reductive amination of 3,4-dihydroxyphenylacetaldehyde with 15N-labeled ammonia or an amine source . The reaction is usually carried out under mild conditions to preserve the integrity of the catechol structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like purification through liquid chromatography and verification using mass spectrometry to ensure the correct isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dopamine-15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Reduction: Although less common, dopamine can be reduced under specific conditions to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic substitution often requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dopamine-15N is widely used in scientific research for various applications:
Chemistry: Used to study the reaction mechanisms and pathways involving dopamine.
Biology: Helps in tracing metabolic pathways and understanding the role of dopamine in cellular processes.
Industry: Employed in the synthesis of advanced materials and in the development of biosensors.
Mécanisme D'action
Dopamine-15N functions similarly to dopamine in the body. It acts on dopamine receptors, which are G protein-coupled receptors, to exert its effects. The primary molecular targets include D1, D2, D3, D4, and D5 receptors. The pathways involved include the cAMP signaling pathway and the phosphatidylinositol pathway . This compound is particularly useful in studying these mechanisms due to its isotopic labeling, which allows for precise tracking and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: The non-labeled version of Dopamine-15N.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic and biochemical pathways. This makes it invaluable in research settings where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(2-(15N)azanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |
Clé InChI |
VYFYYTLLBUKUHU-QBZHADDCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CC[15NH2])O)O |
SMILES canonique |
C1=CC(=C(C=C1CCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


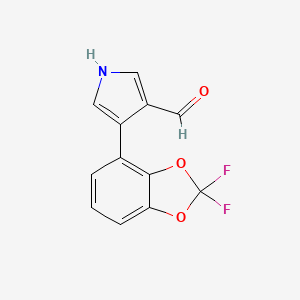


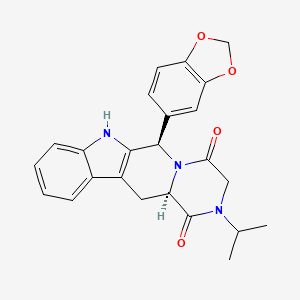
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
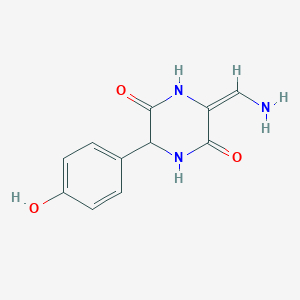
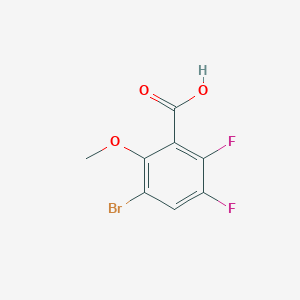
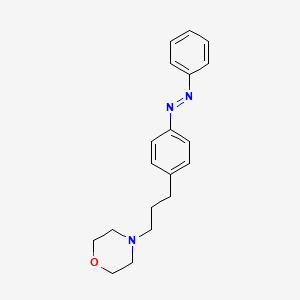

![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
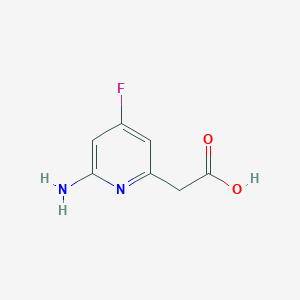
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
